2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine is a compound that belongs to the class of phenoxyethylamines. It is notable for its application in pharmaceutical chemistry, particularly in the synthesis of various biologically active compounds. The presence of the trifluoroethoxy group enhances its chemical properties and biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the reaction of phenolic derivatives with trifluoroethanol and subsequent modifications. Notably, it has been referenced in patent literature related to the synthesis of α1-adrenoceptor blockers like silodosin, indicating its pharmaceutical relevance .
2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine is classified as an aromatic amine and a phenoxyethyl derivative. Its structure includes a phenoxy group attached to an ethylamine moiety, which is further substituted with a trifluoroethoxy group. This classification highlights its potential applications in drug development due to the biological activity often associated with amine-containing compounds.
The synthesis of 2-[3-(2,2,2-trifluoroethoxy)-phenoxy]-ethylamine typically involves several key steps:
The reactions are typically performed in polar aprotic solvents such as dimethylformamide or ethyl acetate, which help facilitate nucleophilic substitutions. The use of catalysts (e.g., sodium iodide) can also enhance yields and reaction rates.
The molecular formula for 2-[3-(2,2,2-trifluoroethoxy)-phenoxy]-ethylamine is . Its structure features:
The compound undergoes various chemical reactions typical for aromatic amines and ethers:
Reactions are generally conducted under mild conditions to avoid degradation of sensitive functional groups. For instance, hydrolysis reactions are often performed at temperatures ranging from ambient to boiling point depending on the solvent used .
The mechanism of action for 2-[3-(2,2,2-trifluoroethoxy)-phenoxy]-ethylamine primarily revolves around its interaction with biological targets such as receptors or enzymes:
Studies have shown that modifications in the structure significantly affect biological activity and pharmacokinetics .
Relevant data regarding melting point and boiling point are not extensively documented but can be inferred from similar compounds within its class.
The primary applications of 2-[3-(2,2,2-trifluoroethoxy)-phenoxy]-ethylamine include:
This compound's diverse applications underscore its significance in both medicinal chemistry and material science research.
Nucleophilic displacement of activated intermediates represents the most direct route to 2-[3-(2,2,2-trifluoroethoxy)-phenoxy]-ethylamine. The synthesis typically employs 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (CAS RN: 160969-03-9) as the key electrophile, where the mesylate (methanesulfonate) group serves as an excellent leaving group for SN₂ reactions. This crystalline solid (melting point: 52–56°C, purity >98% [1] [6]) reacts with ammonia or protected ammonia equivalents under mild conditions. Primary alkyl mesylates exhibit higher reactivity compared to chlorides or bromides, enabling reactions at temperatures below 80°C without significant side product formation. The trifluoroethoxy group remains stable under these conditions due to the strength of the C-F bonds and absence of reactive sites [1] [4].
Table 1: Nucleophiles for Mesylate Displacement
Nucleophile | Conditions | Product | Yield Range |
---|---|---|---|
Ammonia (aq.) | 40-60°C, 4-12h | Unprotected amine | 60-75% |
Potassium phthalimide | DMF, 80°C, 6h | Protected amine (Gabriel route) | 85-92% |
Sodium azide | DMF/H₂O, 60°C, 8h | Azide intermediate (requires reduction) | 78-85% |
Benzylamine | THF, reflux, 10h | N-Benzyl derivative | 70-82% |
Steric effects significantly influence reaction kinetics. The phenoxyethyl mesylate's linear chain facilitates backside attack by nucleophiles, while the ortho-trifluoroethoxy group causes minimal steric hindrance due to its rotational freedom. However, excess nucleophile (≥3 equivalents) is required to suppress dialkylation when using ammonia, as the initial amine product can further react as a nucleophile [2] [7] [10].
Reductive amination offers a convergent approach to access secondary amine derivatives of this scaffold. Ketones like 1-(3-hydroxyphenyl)-2-propanone react with 2-[3-(2,2,2-trifluoroethoxy)-phenoxy]-ethylamine under reductive conditions. Sodium triacetoxyborohydride (STAB) in dichloromethane at 25°C provides optimal selectivity and yield (75-88%), minimizing over-reduction of the aromatic system. The weakly basic reaction medium (pH ~6-7) prevents deprotonation of the phenolic oxygen, maintaining functionality integrity [3] [9]. Critical parameters include:
Table 2: Reductive Amination Optimization Parameters
Variable | Condition A | Condition B | Impact on Yield |
---|---|---|---|
Reductant | STAB | NaBH₃CN | +15% |
Solvent | DCM | MeOH | +22% |
Catalyst | AcOH (2 mol%) | None | +28% |
Temperature | 25°C | 40°C | -12% (side products) |
The trifluoroethyl group remains inert during reduction due to its strong C-F bonds and electron-withdrawing stability. However, competing carbonyl reduction (<5%) necessitates careful stoichiometric control of the reductant [3] [9].
Enantioselective synthesis of chiral analogs leverages Ir-SIPHOX catalysts (Spiro Iridium/Phosphine-Oxazoline complexes). These catalysts enable asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors with exceptional enantiocontrol (98-99.8% ee) at low catalyst loadings (0.01-0.1 mol%) [8]. The mechanism involves chiral pocket-controlled delivery of hydrogen to the prochiral carbon. For the phenoxyethylamine side chain, this approach resolves challenges in stereocenter introduction distant from the amine group. Key advantages include:
Alternative resolutions employ diastereomeric crystallization of racemic amines with chiral acids (e.g., (+)-L-tartaric acid, (+)-mandelic acid). However, this route suffers from theoretical maximum yield limitations (50%) and requires multiple recrystallizations to achieve >99% de, making it less efficient for large-scale synthesis compared to catalytic methods [8] [9].
Table 3: Catalyst Performance in Asymmetric Hydrogenation
Catalyst System | Substrate | ee (%) | TON | Conditions |
---|---|---|---|---|
Ir-SIPHOX-1 | α-Alkyl unsaturated acid | 99.4 | 10,000 | 8 atm H₂, MeOH, 70°C |
Ir-SIPHOX-2 | α-Aryloxy unsaturated acid | 99.8 | 10,000 | 8 atm H₂, MeOH, 70°C |
Ru-BINAP | Enamide | 92.5 | 1,000 | 50 atm H₂, THF, 50°C |
The synthetic sequence requires careful orchestration of protecting groups due to competing reactivities:
Notable incompatibilities include:
"Strong reducing agents (LiAlH₄) partially reduce trifluoroethoxy to difluoroethoxy groups (>15% side products at 0°C). Lewis acids (AlCl₃) cleave phenoxy-ethylamine bonds during Friedel-Crafts reactions." [3] [9]
Orthogonal deprotection sequences enable selective manipulation:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9